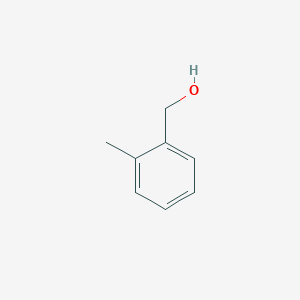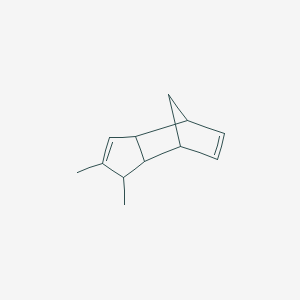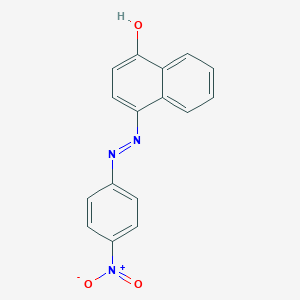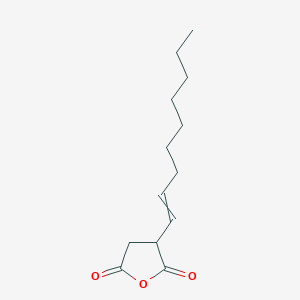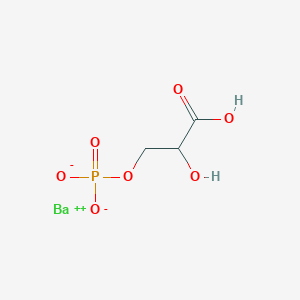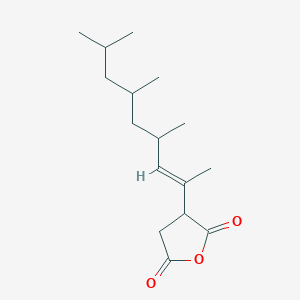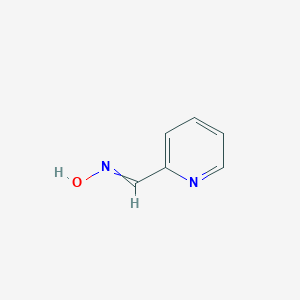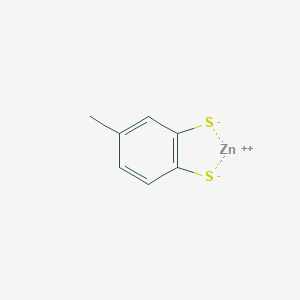
氰化锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc Cyanide is an inorganic compound with the formula Zn(CN)2 . It appears as a white solid that is mainly used for electroplating zinc but also has specialized applications for the synthesis of organic compounds .
Synthesis Analysis
Zinc Cyanide can be synthesized by combining aqueous solutions of cyanide and zinc ions, for example via the double replacement reaction between KCN and ZnSO4 . For commercial applications, some effort is made to avoid halide impurities by using acetate salts of zinc .Molecular Structure Analysis
In Zinc Cyanide, zinc adopts the tetrahedral coordination environment, all linked by bridging cyanide ligands . The structure consists of two “interpenetrating” structures .Chemical Reactions Analysis
Typical for an inorganic polymer, Zinc Cyanide is insoluble in most solvents . The solid dissolves in, or more precisely, is degraded by, aqueous solutions of basic ligands such as hydroxide, ammonia, and additional cyanide to give anionic complexes .Physical And Chemical Properties Analysis
Zinc Cyanide has a molar mass of 117.444 g/mol . It is a white solid with a density of 1.852 g/cm3 . It is insoluble in water . It decomposes at a melting point of 800°C .科学研究应用
电镀
氰化锌通常用于电镀锌 . 此过程包括在另一种金属表面上形成一层薄薄的锌涂层,以提供保护层。
盖特曼反应
在盖特曼反应中,氰化锌用于将甲酰基引入芳香化合物中 . 该反应是有机化学中用于合成醛的一种方法。
特定化合物的制备
氰化锌用于制备2-羟基-1-萘醛和间甲苯醛 . 这些化合物在有机化学领域有着广泛的应用。
分析化学
在分析化学中,氰化锌用于化学分析 . 它可以作为各种化学反应中的试剂,帮助识别或量化另一种物质。
氰硅化反应催化剂
氰化锌充当醛和酮的氰硅化反应催化剂 . 氰硅化反应是一种将氰基引入分子的过程,这在合成各种有机化合物中很有用。
与三乙基苯的反应
氰化锌与1,3,5-三乙基苯反应生成2,4,6-三乙基苯甲醛 . 该反应可用于合成特定有机化合物。
纳米粒子的制备
氰化锌纳米粒子可以通过锌酞菁的固相热解制备 . 这些纳米粒子在材料科学和纳米技术等各个领域具有潜在的应用价值。
作用机制
- By binding to cytochrome oxidase, zinc cyanide prevents cells from using oxygen, leading to rapid cell death .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
安全和危害
属性
| { "Design of the Synthesis Pathway": "Zinc cyanide can be synthesized through a precipitation reaction between a solution of zinc sulfate and a solution of sodium cyanide.", "Starting Materials": [ "Zinc sulfate", "Sodium cyanide" ], "Reaction": [ "Dissolve zinc sulfate in water to form a solution.", "Dissolve sodium cyanide in water to form a solution.", "Slowly add the sodium cyanide solution to the zinc sulfate solution with constant stirring.", "A white precipitate of zinc cyanide will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the zinc cyanide precipitate at a low temperature." ] } | |
CAS 编号 |
557-21-1 |
分子式 |
C2N2Zn |
分子量 |
117.4 g/mol |
IUPAC 名称 |
zinc;dicyanide |
InChI |
InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2 |
InChI 键 |
GTLDTDOJJJZVBW-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[Zn+2] |
其他 CAS 编号 |
557-21-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



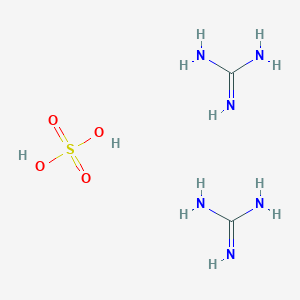

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
